N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
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Overview
Description
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancement and Neuroprotective Properties
Benzenesulfonamide derivatives, particularly those acting as 5-HT6 receptor antagonists, have shown promise in enhancing cognitive functions. Studies on compounds like SB-399885 indicate potent and selective antagonistic properties on the 5-HT6 receptor, leading to cognitive enhancements in aged rats. These effects are believed to be mediated through enhancements in cholinergic function, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer and Antiproliferative Activities
The synthesis and evaluation of benzenesulfonamide derivatives have led to the identification of compounds with significant antiproliferative activities against various cancer cell lines. Compounds like 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide have shown high antiproliferative activity, highlighting their potential as lead anticancer agents (Motavallizadeh et al., 2014).
Photosensitizers for Photodynamic Therapy
Novel benzenesulfonamide derivatives substituted with zinc phthalocyanine have been synthesized and characterized for their photophysical and photochemical properties. These compounds demonstrate high singlet oxygen quantum yields and good fluorescence properties, making them suitable candidates as Type II photosensitizers for cancer treatment in photodynamic therapy. Such properties are crucial for effective Type II mechanisms in photodynamic therapy applications, aiming at treating cancer through light-activated processes (Pişkin, Canpolat, & Öztürk, 2020).
Herbicide Selectivity and Plant Metabolism
Research into the metabolism of chlorsulfuron by plants has provided insights into the selectivity mechanisms of this herbicide, particularly for cereals. Tolerant plants such as wheat, oats, and barley metabolize chlorsulfuron to a polar, inactive product, highlighting the biological basis for the herbicide's selectivity. This metabolism pathway involves the hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, distinguishing tolerant from sensitive plants (Sweetser, Schow, & Hutchison, 1982).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2-one scaffold have been reported to have a wide range of biological activities .
Mode of Action
The pyrrolidine-2-one scaffold, a key structural feature of this compound, is known to interact with various biological targets . The interaction typically involves binding to the target protein, leading to changes in its function.
Biochemical Pathways
Compounds with a similar structure have been reported to influence a variety of biochemical pathways .
Result of Action
Compounds with a similar structure have been reported to have a wide range of biological activities .
Properties
IUPAC Name |
N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-16-12-13(9-10-15(16)19-11-5-8-17(19)20)18-24(21,22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKYYWVBEFVEDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.